molecular formula C12H20ClN3O2S B13465532 tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate

tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate

Cat. No.: B13465532
M. Wt: 305.83 g/mol
InChI Key: LGILRQADYNYCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a thiazole ring, and a carbamate functional group. The thiazole ring, which contains both sulfur and nitrogen atoms, is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable amine with a thioamide under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with Butylamine: The thiazole derivative is then coupled with butylamine to form the intermediate compound.

    Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro group, converting it to a corresponding amine.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive molecule in various biological assays.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
  • Used as a scaffold for the design of new drugs.

Industry:

  • Utilized in the production of agrochemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chloro group can participate in electrophilic interactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

  • tert-Butyl N-(4-bromobutyl)carbamate
  • tert-Butyl N-(4-aminobutyl)carbamate
  • tert-Butyl N-(4-methylbutyl)carbamate

Comparison:

  • Structural Differences: The presence of different substituents (chloro, bromo, amino, methyl) on the butyl chain.
  • Chemical Reactivity: Variations in reactivity due to the nature of the substituents.
  • Biological Activity: Differences in biological activity based on the substituents’ ability to interact with molecular targets.

Uniqueness: tert-Butyl N-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate is unique due to the combination of the thiazole ring and the chloro group, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C12H20ClN3O2S

Molecular Weight

305.83 g/mol

IUPAC Name

tert-butyl N-[4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl]carbamate

InChI

InChI=1S/C12H20ClN3O2S/c1-12(2,3)18-11(17)15-7-5-4-6-14-10-16-9(13)8-19-10/h8H,4-7H2,1-3H3,(H,14,16)(H,15,17)

InChI Key

LGILRQADYNYCRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNC1=NC(=CS1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.